molecular formula C6H2ClF2N3S B2809550 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 1624606-96-7

7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B2809550
CAS No.: 1624606-96-7
M. Wt: 221.61
InChI Key: IHQNDGGDVOEBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine is a versatile chemical intermediate designed for research and development applications, strictly for Research Use Only (RUO) . This compound features a thiazolo[5,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The reactive 7-chloro group serves as a versatile handle for nucleophilic aromatic substitution, allowing researchers to efficiently introduce a variety of amine and other functional groups to create targeted libraries for biological screening. The thiazolo[5,4-d]pyrimidine scaffold is recognized for its significant potential in anticancer research. Derivatives of this scaffold have demonstrated potent antiproliferative activities against various human cancer cell lines, including gastric and lung cancers, by acting as apoptosis-inducing agents. Furthermore, this core structure is a prominent template in neuropharmacology. It serves as a high-affinity ligand for adenosine receptors (ARs), particularly the A 1 and A 2A subtypes. AR antagonists based on this scaffold are being investigated for their promising antidepressant-like activity in vivo and for the treatment of non-motor symptoms in conditions like Parkinson's disease. The incorporation of the difluoromethyl group at the 2-position is a strategic modification often employed to fine-tune the molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile, making this specific intermediate a valuable building block for developing novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2N3S/c7-3-2-5(11-1-10-3)13-6(12-2)4(8)9/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQNDGGDVOEBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=C(S2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine involves several steps. One common synthetic route includes the reaction of 2-aminothiazole with a suitable chlorinating agent to introduce the chlorine atom at the 7th position. . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include chlorinating agents, difluoromethylating reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazolo[5,4-d]pyrimidines, including 7-chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine, exhibit promising anticancer properties. These compounds have demonstrated:

  • Inhibition of tumor growth in various cancer cell lines.
  • Mechanisms of action involving apoptosis and cell cycle arrest.

A study highlighted that specific derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies .

Antimicrobial Properties

The compound has shown significant antibacterial and antifungal activities. In vitro studies revealed that:

  • It effectively inhibits the growth of several bacterial strains, including resistant strains.
  • Its antifungal properties make it a candidate for developing treatments against fungal infections.

The presence of the difluoromethyl group is believed to enhance its interaction with microbial targets .

Neurological Disorders

This compound has been investigated for its effects on adenosine receptors (A1 and A2A), which are implicated in neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound's ability to modulate these receptors suggests potential applications in:

  • Neuroprotective therapies.
  • Treatment strategies aimed at improving cognitive function .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Starting from 2-amino-4-chloropyrimidine , react with difluoromethylated reagents.
  • Utilize conditions that favor the formation of the thiazole ring fused to the pyrimidine core.

This synthetic route is crucial for producing analogs with varying biological activities .

Comparative Analysis of Derivatives

To better understand the unique aspects of this compound compared to its derivatives, the following table summarizes key features:

Compound NameStructural FeaturesUnique Aspects
7-Chloro-[1,3]thiazolo[5,4-d]pyrimidineLacks difluoromethyl groupSimpler structure; less potent in receptor binding
2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidineLacks chlorine substituentPotentially different biological activity
7-Amino-[1,3]thiazolo[5,4-d]pyrimidineContains an amino group instead of chloroMay exhibit different pharmacological properties
7-Fluoro-[1,3]thiazolo[5,4-d]pyrimidineFluorinated at position 7Different interaction profile with biological targets

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Mechanism of Action

Comparison with Similar Compounds

Thiazolo[5,4-d]pyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related analogs:

Substituent Variations at Position 2
Compound Name Substituent (Position 2) Molecular Weight (g/mol) Key Properties/Applications Evidence ID
7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine -CF₂H 239.61 High electronegativity; potential metabolic stability
7-Chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine -CF₃ 238.95 Increased lipophilicity; predicted collision cross-section (CCS): 141.9 Ų (M+H⁺)
7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine -SCH₃ 217.70 Steric bulk may hinder target binding; antiproliferative activity tested
7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol -SH 203.67 Thiol group enables disulfide formation; reactive in redox environments

Key Insights :

  • Electron-Withdrawing Effects: The difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups enhance electrophilicity, influencing binding to targets like kinases or enzymes.
  • Reactivity : Thiol (-SH) and methylsulfanyl (-SCH₃) substituents introduce nucleophilic or steric effects, respectively. For example, the thiol derivative may form disulfide bonds in biological systems, altering pharmacokinetics .
Substituent Variations at Position 7
Compound Name Substituent (Position 7) Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound -Cl 239.61 Chloro group facilitates nucleophilic substitution (e.g., with amines)
4-Chloro-[1,2]thiazolo[5,4-d]pyrimidine -Cl (Position 4) 171.62 Altered regiochemistry may reduce bioactivity compared to position 7
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine -Cl (Position 5) 171.62 Limited data; positional isomerism affects electronic distribution

Key Insights :

  • Positional Isomerism : Chloro substitution at position 7 is critical for maintaining activity in antiproliferative assays, as seen in SAR studies of thiazolo[5,4-d]pyrimidines . Position 4 or 5 analogs may exhibit reduced potency due to steric or electronic mismatches with biological targets.
Heterocyclic Core Modifications
Compound Name Core Structure Key Properties/Applications Evidence ID
This compound Thiazolo[5,4-d]pyrimidine Broad pharmacological potential (e.g., kinase inhibition)
[1,3]Oxazolo[5,4-d]pyrimidine derivatives Oxazolo[5,4-d]pyrimidine Plant growth stimulation (auxin-like activity)
Pyrazolo[1,5-a]pyrimidine derivatives Pyrazolo[1,5-a]pyrimidine Anticancer activity (e.g., 7-(Chloro-difluoro-methyl)-5-(4-methoxy-phenyl)-2-methyl-pyrazolo[1,5-a]pyrimidine)

Key Insights :

  • Thiazole vs. Oxazole : Replacing sulfur with oxygen in the oxazolo[5,4-d]pyrimidine core reduces ring aromaticity, increasing solubility but decreasing metabolic stability .
  • Pyrazolo[1,5-a]pyrimidines : These analogs demonstrate potent antiproliferative activity, though their larger fused rings may complicate synthesis compared to thiazolo derivatives .

Biological Activity

7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the presence of a chlorine atom and a difluoromethyl group, contribute to its pharmacological properties.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC₆H₂ClF₂N₃S
Molar Mass221.62 g/mol
Density1.671 ± 0.06 g/cm³
Boiling Point276.2 ± 40.0 °C (Predicted)
pKa-1.98 ± 0.50 (Predicted)

Research indicates that compounds within the thiazolo[5,4-d]pyrimidine class exhibit significant binding affinities for adenosine receptors, specifically the human A1 and A2A receptors. These interactions suggest potential applications in treating conditions related to these receptors, such as neurological disorders and cancer .

Anticancer Properties

Several studies have explored the anticancer potential of this compound and its derivatives. For instance:

  • In vitro Studies : Derivatives of thiazolo[5,4-d]pyrimidines have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that certain analogs acted as potent inhibitors of topoisomerase II, leading to cell cycle arrest at the G2-M phase .
  • Case Study : A specific derivative was tested against HeLa cells and displayed significant antiproliferative activity with an IC50 value indicating effective inhibition of growth .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Antibacterial and Antifungal Activities : Thiazolo[5,4-d]pyrimidines have shown promising results against bacterial strains and fungi in various assays . The presence of halogen substituents enhances their efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The following table outlines some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
7-Chloro-[1,3]thiazolo[5,4-d]pyrimidineLacks difluoromethyl groupSimpler structure; less potent in receptor binding
2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidineLacks chlorine substituentPotentially different biological activity
7-Amino-[1,3]thiazolo[5,4-d]pyrimidineContains an amino groupMay exhibit different pharmacological properties
7-Fluoro-[1,3]thiazolo[5,4-d]pyrimidineFluorinated at position 7Different interaction profile with biological targets

Q & A

Q. How to address low yields in nucleophilic substitution reactions involving the thiazolopyrimidine core?

  • Methodology : Optimize leaving groups (e.g., replace chloride with bromide) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide). For example, substituting Cl with Br in analogous pyrimidines increased yields from 45% to 78% .

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